molecular formula C10H9ClN2O2S B2605114 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride CAS No. 2243507-44-8

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride

Cat. No.: B2605114
CAS No.: 2243507-44-8
M. Wt: 256.7
InChI Key: IFDKWFMKSUMJKY-UHFFFAOYSA-N
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Description

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid hydrochloride is a benzoic acid derivative featuring an amino group at the 4-position and a 1,3-thiazol-2-yl substituent at the 3-position of the aromatic ring, with a hydrochloride counterion enhancing its solubility. While the provided evidence lacks explicit synthesis protocols for this compound, analogous derivatives suggest that its preparation likely involves cyclization or condensation reactions with thiazole precursors, followed by hydrochloride salt formation .

Properties

IUPAC Name

4-amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S.ClH/c11-8-2-1-6(10(13)14)5-7(8)9-12-3-4-15-9;/h1-5H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKWFMKSUMJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=NC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole.

    Attachment to the Benzoic Acid: The thiazole ring is then attached to the benzoic acid moiety through a substitution reaction, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Amino Group: The amino group is introduced at the 4-position of the benzoic acid ring through a nitration-reduction sequence or direct amination.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Formation of the Thiazole Core

The thiazole ring is typically constructed via condensation reactions of thiourea derivatives with ketones or aldehydes. For example:

  • Thiosemicarbazones (e.g., derived from ketones) react with α-haloketones (e.g., bromoacetone) under reflux in ethanol to form 2-thiazolylhydrazones .

  • 4-Chloroacetophenone and thiourea undergo bromination followed by diazotization to generate a diazonium salt, which couples with aromatic amines to form thiazole derivatives .

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by protonating the carboxylic acid group. This step is often achieved using HCl in polar solvents (e.g., ethanol) .

Condensation and Cyclization

The thiazole ring forms via nucleophilic attack of thiourea derivatives on α-haloketones, followed by cyclization:

  • Thiosemicarbazone reacts with bromoacetone to form an intermediate hydrazone.

  • Cyclization occurs under basic or acidic conditions, expelling HBr to form the thiazole .

Amide Bond Formation

For introducing the amino group, coupling agents (e.g., EDC, HOBt) activate carboxylic acids to react with amines:

  • Activation : The carboxylic acid is converted to an active ester (e.g., using HOBt/EDC).

  • Coupling : The activated ester reacts with an amine to form an amide bond .

Research Findings

  • Substituent Effects : Electron-donating groups on the aromatic ring enhance reactivity in coupling reactions .

  • Catalytic Efficiency : Acid catalysts (e.g., NH4Cl) accelerate condensation steps .

  • Versatility : The thiazole scaffold allows functionalization via hydrazones, azo groups, and amides .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-amino-3-(1,3-thiazol-2-yl)benzoic acid; hydrochloride as an anticancer agent. It has been shown to act as a selective allosteric modulator of protein kinase CK2, which is implicated in various cancers.

Case Study: CK2 Inhibition

A study investigated the effects of derivatives of this compound on clear cell renal cell carcinoma (786-O) cell lines. The results indicated that certain modifications of the compound significantly inhibited cell growth, demonstrating its potential as an anticancer therapeutic. For instance, one derivative showed a 87% reduction in cell viability at a concentration of 25 μM, compared to 43% for the parent compound .

Compound% Inhibition of CK2α at 10 μM% Inhibition of Cell Growth at 25 μM
Parent Compound67%43%
Modified Derivative96%87%

Modulation of Drug Resistance

The compound has also been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. This is particularly relevant in the context of P-glycoprotein (P-gp), an efflux transporter that contributes to drug resistance by pumping out anticancer drugs from cells.

Antimicrobial Properties

Another area of application for 4-amino-3-(1,3-thiazol-2-yl)benzoic acid; hydrochloride is its antimicrobial activity. Studies have reported that thiazole derivatives exhibit promising activity against various bacterial strains and fungi.

Example Research Findings

In a comparative study, several thiazole derivatives were synthesized and tested against standard microbial strains. Some derivatives showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents .

Synthesis and Structural Optimization

The synthesis of this compound involves various chemical reactions aimed at optimizing its structure for enhanced biological activity. For instance, modifications to the thiazole ring or the introduction of different substituents can lead to improved efficacy against specific targets.

Synthesis Overview

The synthesis typically involves coupling reactions between thiazole derivatives and benzoic acid derivatives under controlled conditions to yield the desired hydrochloride salt form .

Mechanism of Action

The mechanism of action of 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Thiazole vs. Thiazolidinone: The thiazole ring in the target compound confers aromaticity and planar geometry, whereas thiazolidinone derivatives (e.g., SS4) introduce a non-aromatic, five-membered ring with a ketone group, altering electronic properties and conformational flexibility . Methylthio vs. Naphthylmethoxy: Bulky aromatic substituents, as in C18H15NO3, enhance lipophilicity but may limit solubility unless counterbalanced by polar groups .

Synthetic Complexity: Thiazolidinone derivatives (SS4) require cyclization with mercaptoacetic acid and ZnCl2, achieving moderate yields . Hybrid compounds like the imidazole-thiazolidine derivative involve multi-step syntheses with sequential condensations, reflecting higher complexity .

Hydrochloride Salts: The hydrochloride form of the target compound and analogs (e.g., C8H10ClNO2S) improves aqueous solubility compared to free acids, critical for pharmaceutical applications .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher solubility in polar solvents (e.g., water, methanol) than free acids, as seen in C8H10ClNO2S .

Impurities and Related Substances

  • Potential Impurities: Byproducts such as 3-(2-oxo-1,3-oxazinan-3-yl)benzoic acid () or des-thiazole intermediates may arise during synthesis, necessitating rigorous purification .
  • Isomeric Variants : Derivatives like 4-chloro-2,3-difluoro-5-hydroxybenzoic acid () highlight the impact of halogenation on reactivity and bioactivity .

Biological Activity

4-Amino-3-(1,3-thiazol-2-yl)benzoic acid hydrochloride, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is characterized by its unique molecular structure, which includes both an amino group and a thiazole ring, contributing to its diverse biological effects.

The compound's chemical formula is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S with a CAS number of 2243507-44-8. It is soluble in water and exhibits properties typical of aromatic amines and thiazoles, making it a candidate for various biological applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-amino-3-(1,3-thiazol-2-yl)benzoic acid hydrochloride. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. For instance, compounds containing thiazole moieties have shown significant antibacterial activity against Staphylococcus aureus and E. coli .

CompoundMIC (μg/mL)Inhibition (%)
4-Amino-3-(1,3-thiazol-2-yl)benzoic acid10099
Comparison Compound (Azithromycin)40-

In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against Staphylococcus aureus , demonstrating superior potency compared to standard antibiotics like azithromycin .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has also been investigated for anti-inflammatory effects. Research indicates that derivatives of thiazole can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The mechanisms underlying these effects are believed to involve the inhibition of pro-inflammatory cytokines and enzymes .

The biological activity of 4-amino-3-(1,3-thiazol-2-yl)benzoic acid hydrochloride can be attributed to its ability to bind effectively to target proteins involved in bacterial cell wall synthesis and inflammatory responses. Molecular docking studies have revealed that the compound interacts with key active sites on bacterial enzymes such as DNA gyrase and Dihydroorotase, with binding energies indicating strong affinities .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of thiazole compounds and evaluated their antimicrobial efficacy against M. tuberculosis . The results indicated that certain derivatives showed promising activity with IC50 values lower than those of traditional anti-tubercular drugs. Specifically, compounds with structural similarities to 4-amino-3-(1,3-thiazol-2-yl)benzoic acid demonstrated effective inhibition of M. tuberculosis growth .

In Vivo Studies

In vivo studies have further corroborated the in vitro findings, indicating that these compounds can effectively reduce bacterial load in infected models. The pharmacokinetic profiles suggest good bioavailability and selective targeting of pathogens, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-(1,3-thiazol-2-yl)benzoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with precursor molecules such as 3-(1,3-thiazol-2-yl)benzoic acid derivatives (see analogs in ). Functionalize the benzoic acid moiety via nitration followed by reduction to introduce the amino group.
  • Step 2 : Use DMSO as a solvent for reflux reactions (18+ hours) to promote cyclization or coupling, as demonstrated in similar syntheses of thiazole-containing compounds .
  • Step 3 : Optimize temperature (e.g., 45–140°C) and catalyst selection (e.g., Pd/C for hydrogenation) to improve yield and purity. Monitor progress via TLC or HPLC.
  • Step 4 : Purify via recrystallization (water-ethanol mixtures) or column chromatography. Validate purity using melting point analysis and elemental composition (e.g., CHNS-O) .

Q. How can researchers characterize the compound’s structure and purity?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the thiazole ring and benzoic acid backbone. IR spectroscopy can verify carboxylic acid and amine functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline samples, employ SHELX software for structure refinement, leveraging its robustness in small-molecule crystallography .

Advanced Research Questions

Q. How can computational methods predict the compound’s hydrogen-bonding patterns and solid-state stability?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations to model intermolecular interactions, focusing on hydrogen bonds between the amine, carboxylic acid, and thiazole groups.
  • Step 2 : Use graph-set analysis (as in ) to classify hydrogen-bonding motifs (e.g., R22_2^2(8) rings) in crystal structures .
  • Step 3 : Compare computational predictions with experimental XRD data. Discrepancies may indicate polymorphism or solvent effects.

Q. How can researchers resolve contradictions in reported spectral or crystallographic data for this compound?

  • Methodology :

  • Step 1 : Cross-validate data using orthogonal techniques. For example, reconcile NMR shifts with XRD-derived bond lengths .
  • Step 2 : Investigate solvent-dependent tautomerism (e.g., thiazole protonation states) using pH-controlled experiments.
  • Step 3 : Publish raw diffraction data (e.g., CIF files) to enable independent verification via platforms like the Cambridge Structural Database .

Q. What strategies are effective for studying the compound’s solubility and formulation for biological assays?

  • Methodology :

  • Step 1 : Perform phase-solubility studies in buffered solutions (pH 1–10) to identify optimal dissolution conditions.
  • Step 2 : Use dynamic light scattering (DLS) to assess aggregation in aqueous media.
  • Step 3 : For in vitro assays, employ co-solvents like DMSO (<1% v/v) or cyclodextrin-based encapsulation to enhance bioavailability .

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